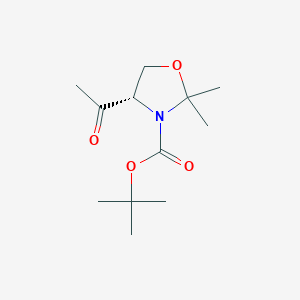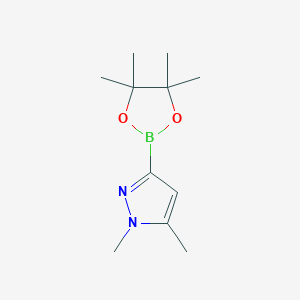![molecular formula C23H25N5O4S2 B2606811 Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1207004-48-5](/img/structure/B2606811.png)
Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Research has demonstrated the utility of related compounds in the synthesis of various heterocyclic systems. For example, the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been explored for preparing a range of amino-substituted fused pyrimidinones and other heterocycles. This approach underscores the versatility of similar compounds in synthesizing complex heterocyclic structures that have potential applications in drug discovery and chemical biology (Toplak et al., 1999).
Biological Activities
Several studies have focused on the synthesis of thiazolopyrimidine derivatives and their evaluation for antimicrobial and antitumor activities. These investigations reveal that compounds within this chemical family can exhibit promising antimicrobial properties, although their antitumor potential may vary. Such findings highlight the importance of exploring the biological activities of these compounds, which could lead to the development of new therapeutic agents (Said et al., 2004).
Antimicrobial and Insecticidal Properties
Research into the synthesis and biological evaluation of heterocycles incorporating thiadiazole moieties against various pests, such as the cotton leafworm, has demonstrated the potential of these compounds as insecticidal agents. This indicates the broader applicability of related chemical structures in agricultural science, offering avenues for the development of new pest control methods (Fadda et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-3-11-28-20(30)18-19(25-22(34-18)27-12-5-4-6-13-27)26-23(28)33-14-17(29)24-16-9-7-15(8-10-16)21(31)32-2/h3,7-10H,1,4-6,11-14H2,2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZBDKBYDWGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)SC(=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)
![Methyl 2-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}benzoate](/img/structure/B2606734.png)
![N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2606736.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate](/img/structure/B2606737.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2606740.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2606742.png)



![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)
![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)